Lomitapide

描述

Lomitapide is a microsomal triglyceride transfer protein inhibitor used primarily to lower cholesterol levels in patients with homozygous familial hypercholesterolemia. This condition is characterized by extremely high levels of low-density lipoprotein cholesterol, which can lead to cardiovascular events such as myocardial infarction and stroke .

准备方法

Lomitapide can be synthesized through a multi-step process involving several key reactions. The preparation begins with the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran. This is followed by chlorination with oxalyl chloride to form an acid chloride compound. The resulting compound undergoes amidation with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine to yield 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide .

In another method, the piperidinyl biphenyl carboxamide derivative is prepared by reacting 4’-(trifluoromethyl)-2-biphenyl carboxylic acid with oxalyl chloride in methylene chloride and dimethylformamide. This is then condensed with 4-amino-1-benzylpiperidine in the presence of triethylamine to yield N-(1-benzylpiperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide, which is deprotected using palladium on carbon in methanol and cyclohexane .

化学反应分析

Metabolic Pathways and Enzymatic Degradation

Lomitapide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key findings include:

- Primary Metabolism : CYP3A4 is responsible for converting this compound into its major metabolites, M1 (N-dealkylated metabolite) and M3 (oxidative metabolite), both of which are pharmacologically inactive .

- Minor Pathways : CYP1A2, CYP2B6, CYP2C8, and CYP2C19 contribute to a lesser extent .

- Metabolite Profile :

Table 1: Key Metabolites of this compound

| Metabolite | Formation Pathway | Plasma Contribution | Excretion Route |

|---|---|---|---|

| M1 | CYP3A4-mediated N-dealkylation | 5.75% | Urine (major) |

| M3 | CYP3A4-mediated oxidation | 17.3% | Feces |

| M2 | Secondary N-dealkylation | <3% | Feces |

Enzyme Interaction and Inhibition

This compound exhibits interactions with drug-transport proteins and metabolic enzymes:

- P-glycoprotein (P-gp) Inhibition :

- CYP3A4 Interactions :

Table 2: Enzymatic Interactions of this compound

| Enzyme/Protein | Interaction Type | Effect/IC | Clinical Relevance |

|---|---|---|---|

| CYP3A4 | Substrate | Primary metabolic route | Dose adjustments required with CYP3A4 modulators |

| P-gp | Inhibitor | 0.62 µM | Risk of drug-drug interactions |

Excretion Pathways

This compound is eliminated via dual routes:

- Urinary Excretion : 52.9–59.5% of the dose is excreted as metabolites (primarily M1) .

- Fecal Excretion : 33.4–35.1% is excreted unchanged or as M2/M3 .

- Half-Life : 39.7 hours, reflecting prolonged systemic exposure .

Physicochemical Stability

This compound mesylate demonstrates pH-dependent solubility:

- Aqueous Solubility : Slightly soluble in pH 2–5 buffers; insoluble in heptane .

- Organic Solubility : Freely soluble in acetone, ethanol, and methanol .

Table 3: Solubility Profile of this compound Mesylate

| Solvent | Solubility |

|---|---|

| Water (pH 2–5) | Slightly soluble |

| Ethanol | Freely soluble |

| Acetone | Freely soluble |

| Heptane | Insoluble |

Synthetic Considerations

While detailed synthetic pathways for this compound are not publicly disclosed in peer-reviewed literature, its structure includes a trifluoroethyl group and a fluorene backbone, suggesting multi-step organic synthesis involving amidation and aromatic coupling reactions .

科学研究应用

Cholesterol Management in HoFH

Clinical Indications:

Lomitapide is FDA-approved for the treatment of patients with HoFH, a genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C). It works by inhibiting MTP, preventing the assembly and secretion of apolipoprotein B-containing lipoproteins, which leads to a significant reduction in LDL-C levels.

Efficacy:

In clinical trials, this compound has demonstrated substantial reductions in LDL-C, total cholesterol, and apolipoprotein B. For instance, patients treated with this compound showed a mean reduction of 40% in LDL-C after 26 weeks of therapy .

Table 1: Clinical Outcomes of this compound in HoFH Patients

| Study Reference | Duration | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Apolipoprotein B Reduction (%) |

|---|---|---|---|---|

| 26 weeks | 40 | 30 | 35 | |

| 52 weeks | 50 | 45 | 42 |

Cardiovascular Applications

Recent studies have indicated that this compound may have beneficial effects on cardiovascular health beyond cholesterol reduction. Research conducted on LDL receptor knockout mice demonstrated that this compound treatment improved endothelial function and reduced inflammation markers associated with atherosclerosis .

Mechanism of Action:

this compound's ability to lower lipid levels correlates with decreased oxidative stress and inflammation in vascular tissues. This suggests a potential role in preventing cardiovascular diseases linked to dyslipidemia.

Table 2: Effects of this compound on Cardiovascular Parameters

| Parameter | Control Group (HFD) | This compound Treatment Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 250 ± 64 | 161 ± 27 |

| LDL/VLDL (mg/dL) | 250 ± 64 | 161 ± 27 |

| Inflammation (TNFα levels) | Elevated | Significantly Reduced |

| Endothelial Function (%) | Decreased | Improved |

Oncological Applications

Emerging research has explored the repurposing of this compound as an anticancer agent. Preclinical studies suggest that this compound may enhance autophagy and inhibit tumor growth in various cancer models.

Case Studies:

- A study demonstrated that this compound significantly suppressed the growth of colorectal cancer organoids while promoting autophagy .

- In combination with immune checkpoint inhibitors, this compound exhibited synergistic effects, enhancing antitumor immunity in murine models .

Table 3: Summary of Oncological Findings with this compound

| Cancer Type | Model Type | Effect Observed |

|---|---|---|

| Colorectal Cancer | Organoid | Growth suppression and increased autophagy |

| Melanoma | Murine Model | Enhanced antitumor immunity when combined with checkpoint inhibitors |

作用机制

Lomitapide exerts its effects by directly inhibiting the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, which is essential for the assembly and secretion of very low-density lipoprotein and chylomicrons. As a result, there is a significant reduction in low-density lipoprotein cholesterol levels .

相似化合物的比较

Lomitapide is unique among microsomal triglyceride transfer protein inhibitors due to its specific mechanism of action and its effectiveness in reducing low-density lipoprotein cholesterol levels in patients with homozygous familial hypercholesterolemia. Similar compounds include mipomersen, which is an antisense oligonucleotide that targets apolipoprotein B messenger RNA, and evolocumab, a monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 .

生物活性

Lomitapide is a lipid-lowering agent primarily indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in lipid metabolism and potential cancer treatment. This article explores the biological activity of this compound, including its effects on lipid profiles, cardiovascular health, and emerging roles in oncology.

This compound functions as an inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly and secretion of apolipoprotein B-containing lipoproteins. By inhibiting MTP, this compound effectively reduces the production of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), leading to decreased plasma cholesterol levels.

Summary of Mechanisms:

- Inhibition of MTP : Reduces VLDL and LDL production.

- Improvement of Lipid Profiles : Significant reductions in total cholesterol, LDL-C, and triglycerides (TG).

- Impact on Cardiovascular Health : Enhances endothelial function and reduces inflammation.

Lipid-Lowering Effects

A study involving patients with HoFH demonstrated that this compound significantly reduced LDL-C levels. Over a medium-term period, patients exhibited a decrease in major adverse cardiovascular events (MACE) from 21.2 per 1000 person-years to 7.4 per 1000 person-years after initiating treatment with this compound . The efficacy is further illustrated in Table 1.

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| LDL-C (mg/dL) | 400 ± 50 | 200 ± 30 |

| Total Cholesterol (mg/dL) | 450 ± 60 | 250 ± 40 |

| Triglycerides (mg/dL) | 300 ± 70 | 150 ± 20 |

| MACE Incidence (per 1000 PY) | 21.2 | 7.4 |

Table 1: Changes in lipid profiles and MACE incidence in HoFH patients treated with this compound.

Cardiovascular Benefits

Research has shown that this compound not only lowers lipid levels but also improves vascular endothelial function. In a study using LDL receptor-deficient mice on a high-fat diet, treatment with this compound resulted in:

- Decreased atherosclerotic plaque area in the thoracic aorta.

- Improved endothelial function measured by nitric oxide bioavailability.

- Reduction in inflammatory markers such as TNFα and IL-6 .

Emerging Applications in Oncology

Recent studies have identified this compound's potential as an anticancer agent through its inhibition of mTORC1 signaling pathways. This mechanism is pivotal as mTORC1 regulates autophagy, and its inhibition has been linked to increased cancer cell death. Notably, this compound has shown promise in:

- Inducing autophagy-dependent cell death in colorectal cancer cells.

- Synergizing with immune checkpoint inhibitors to enhance tumor suppression .

Case Study: Colorectal Cancer

In preclinical models, this compound treatment led to significant tumor reduction when combined with immune checkpoint blockade therapies. The findings suggest that this compound could be repurposed for cancer therapy, particularly due to its dual role in lipid management and tumor suppression.

Safety Profile

While this compound is effective in lowering lipids, it is associated with gastrointestinal side effects such as diarrhea and nausea. Long-term studies indicate no significant increase in liver fibrosis risk; however, monitoring liver function remains essential during treatment .

属性

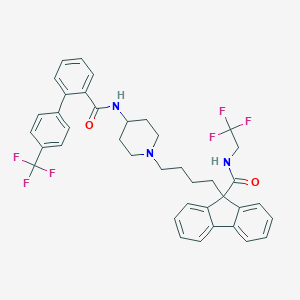

IUPAC Name |

N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBCVAKAJPKAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171294 | |

| Record name | Lomitapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Within the lumen of the endoplasmic reticulum, lomitapide inhibits microsomal triglyceride transfer protein (MTP), which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well. Altogether, this leads to a reduction of low-density lipoprotein cholesterol., Juxtapid directly binds and inhibits microsomal triglyceride transfer protein (MTP), which resides in the lumen of the endoplasmic reticulum, thereby preventing the assembly of apo B-containing lipoproteins in enterocytes and hepatocytes. This inhibits the synthesis of chylomicrons and very low-density lipoprotein (VLDL). The inhibition of the synthesis of VLDL leads to reduced levels of plasma low-density lipoprotein cholesterol (LDL-C). | |

| Record name | Lomitapide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomitapide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

182431-12-5 | |

| Record name | Lomitapide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomitapide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomitapide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomitapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMITAPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lomitapide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。